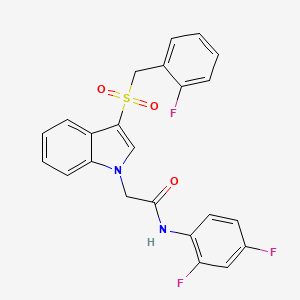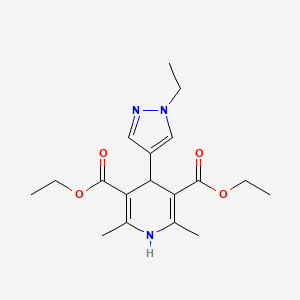![molecular formula C24H24N6O3 B2760562 3-(1-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034424-84-3](/img/structure/B2760562.png)
3-(1-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” is related to Nalidixic acid . Nalidixic acid is a potent antibacterial agent that is more effective against gram-negative organisms . It was synthesized by Lesher et al. in 1962 .
Synthesis Analysis
The synthesis of Nalidixic acid, which seems to be a related compound, was reported by Lesher et al. in 1962 . The synthetic program was initiated by the discovery of the antibacterial activity of 7-chloro-l, 4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylic acid . Substitution of the carboxyl group at the 3-position resulted in decreased in vitro activity, pointing to the essential importance of the carboxyl function .科学的研究の応用
Anticancer Agents
Indole derivatives have gained attention as potential anticancer agents due to their diverse biological activities. Researchers have investigated the synthesis and evaluation of indole-based compounds for their ability to inhibit cancer cell growth. The compound may exhibit promising cytotoxic effects against specific cancer cell lines, making it a candidate for further study in cancer therapy .
Antimicrobial Activity
Indoles have demonstrated antimicrobial properties, and their derivatives are explored as potential antibiotics. Researchers have synthesized novel indole-based compounds to combat bacterial and fungal infections. The compound’s structure suggests that it could be evaluated for its antimicrobial efficacy, potentially contributing to the development of new therapeutic agents .
Neurological Disorders
Indole derivatives play a role in neurobiology. Their interactions with neurotransmitter receptors and enzymes make them interesting candidates for neurological drug development. Investigating the compound’s impact on neuronal function, neuroprotection, or modulation of neurotransmitter systems could reveal valuable insights for treating neurodegenerative diseases .
Anti-inflammatory Agents
Indole-based compounds have anti-inflammatory potential. Researchers have explored their effects on inflammatory pathways, including inhibition of pro-inflammatory cytokines and enzymes. The compound’s structure suggests that it might possess anti-inflammatory properties, making it relevant for studies on inflammation-related disorders .
Cardiovascular Applications
Indoles have been investigated for their cardiovascular effects. Their impact on blood vessels, platelet aggregation, and cardiac function is of interest. The compound’s structure warrants examination to determine if it influences cardiovascular parameters, potentially leading to novel therapeutic strategies for heart-related conditions .
Synthetic Methodology
Given the significance of indole derivatives, researchers continually seek novel synthetic routes. Investigating efficient methods for constructing the compound’s core indole ring system is crucial. Researchers may explore modifications, cyclizations, and functional group manipulations to enhance synthetic accessibility and scalability .
特性
IUPAC Name |
3-[1-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3/c1-3-28-13-19(20(31)17-7-6-15(2)27-22(17)28)23(32)29-11-8-16(9-12-29)30-14-26-21-18(24(30)33)5-4-10-25-21/h4-7,10,13-14,16H,3,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNPRFPSQWZNKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCC(CC3)N4C=NC5=C(C4=O)C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-dimethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2760479.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2760480.png)
![2-(Allylsulfanyl)-4-chloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2760481.png)
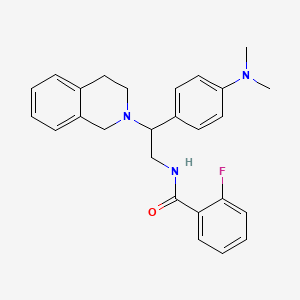
![3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2760484.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2760486.png)

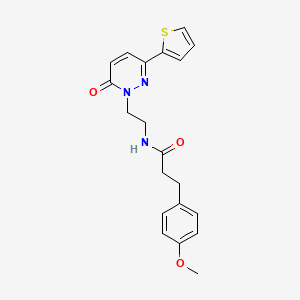
![4-Chloro-2-[(2-thienylmethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2760494.png)
![Benzo[d]thiazol-6-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2760495.png)
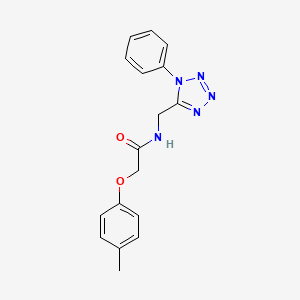
![3-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide](/img/structure/B2760498.png)
